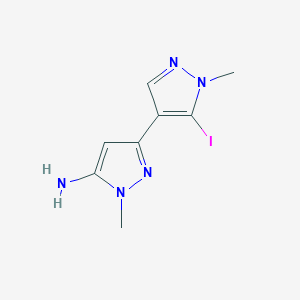
3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an iodine atom at the 5-position of one of the pyrazole rings and a methyl group at the 1-position of both pyrazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine typically involves the iodination of a precursor pyrazole compound. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 5-position. The resulting 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid is then converted to the corresponding amine through a series of steps, including reduction and amination reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole derivative, while oxidation may produce a pyrazole-4-carboxylic acid derivative.
Scientific Research Applications
3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The iodine atom and the pyrazole rings play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to optimize its efficacy and safety .
Comparison with Similar Compounds
Similar Compounds
5-Iodo-1-methyl-1H-pyrazole: A closely related compound with a similar structure but lacking the second pyrazole ring.
5-Iodo-1-methyl-1H-tetrazole: Another iodine-substituted heterocyclic compound with a tetrazole ring instead of a pyrazole ring.
Uniqueness
3-(5-Iodo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of two pyrazole rings and the specific substitution pattern. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H10IN5 |
|---|---|
Molecular Weight |
303.10 g/mol |
IUPAC Name |
5-(5-iodo-1-methylpyrazol-4-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H10IN5/c1-13-7(10)3-6(12-13)5-4-11-14(2)8(5)9/h3-4H,10H2,1-2H3 |
InChI Key |
WXSMJOSQSNCXJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(N(N=C2)C)I)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


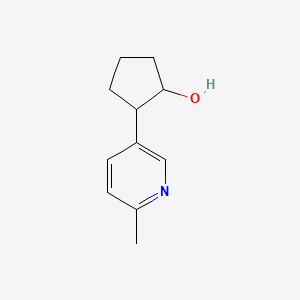
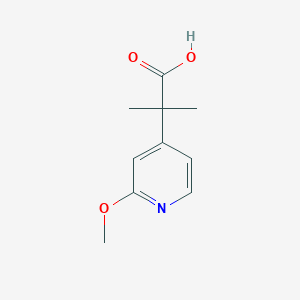
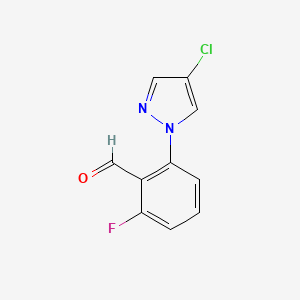
![2-{[1-(4-Bromophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13311817.png)

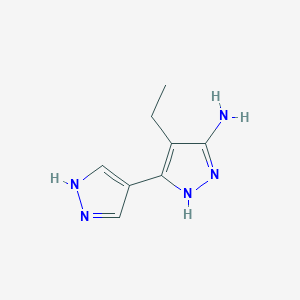
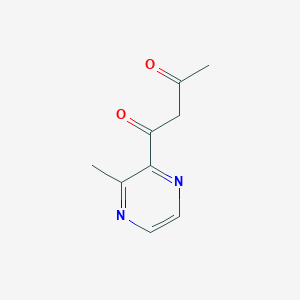
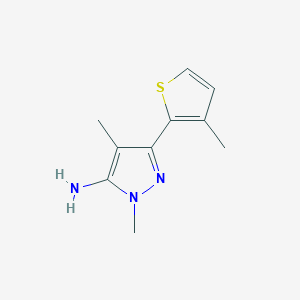

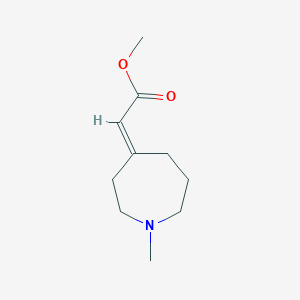
![tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate](/img/structure/B13311877.png)
![1-[2-(1H-Imidazol-1-YL)phenyl]propan-1-one](/img/structure/B13311886.png)
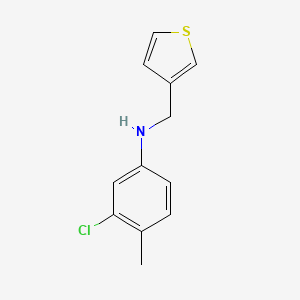
![2-{[(2,4-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13311909.png)
